molecular formula C24H16Cl2N4 B051829 N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine CAS No. 102262-55-5

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine

Cat. No. B051829
M. Wt: 431.3 g/mol
InChI Key: AFZIPZIQIQTNQE-UHFFFAOYSA-N
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Description

The compound "N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine" is a member of the phenazin-2-amine derivatives, characterized by the presence of chlorophenyl groups and an imino group within its molecular structure. These types of compounds have attracted attention for their potential applications in material science, electronics, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of similar compounds typically involves palladium-catalyzed amination reactions, as seen in the production of novel bis(amine anhydride) monomers and poly(amine imide)s from reactions involving 4-chlorophthalic anhydride and various amines (Zhang et al., 2008). These methods highlight the use of palladium catalysis in facilitating the formation of complex nitrogen-containing compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to "N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine" is often elucidated using X-ray crystallography, providing insights into their three-dimensional conformation and intermolecular interactions. For instance, the X-ray structures of bis(amine anhydride)s revealed details about their molecular architecture and potential for forming polymers with high thermal properties (Li et al., 2007).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including substitutions and cycloadditions, to form a wide range of derivatives with diverse functionalities. The chemical reactivity is influenced by the presence of active functional groups, such as the imino and chlorophenyl groups, which can undergo nucleophilic attacks or act as electrophiles in reactions with nucleophiles.

Physical Properties Analysis

The physical properties, such as solubility, melting points, and thermal stability, are critical for determining the compound's applicability in different domains. Poly(amine imide)s derived from similar synthesis processes exhibit high thermal stability and good solubility in aprotic solvents, indicating their potential utility in high-performance materials (Yang et al., 1992).

Scientific Research Applications

Application in Medicine

  • Summary of the application : Clofazimine is a drug used in the treatment of leprosy. It has an empirical formula of C27H22Cl2N4 and a molecular weight of 473.40 .

Application in Pharmaceutical Research

  • Summary of the application : Clofazimine has been used in research to improve the stability and dissolution of amorphous drugs .
  • Methods of application or experimental procedures : In one study, the free surface of amorphous clofazimine was coated by dip coating in an alginate solution at pH 7 . The stability of the coated amorphous drug against crystallization was evaluated by X-ray diffraction and light microscopy . The effect of coating on dissolution rate was measured in simulated gastric fluid in a USP-II apparatus at 37°C .
  • Results or outcomes obtained : Coated amorphous particles remained nearly amorphous after one year under the accelerated testing condition 40°C/75% R.H. and showed faster dissolution than uncoated particles . In the first hour of dissolution, coated amorphous particles dissolved 50% faster than uncoated amorphous particles, and a factor of 3 faster than crystalline particles of the same size .

Application in Polymer Nano-Coating

  • Summary of the application : Clofazimine has been used in research to improve the stability and dissolution of amorphous drugs by polymer nano-coating .
  • Methods of application or experimental procedures : In one study, the free surface of amorphous clofazimine was coated by dip coating in an alginate solution at pH 7 . The stability of the coated amorphous drug against crystallization was evaluated by X-ray diffraction and light microscopy . The effect of coating on dissolution rate was measured in simulated gastric fluid in a USP-II apparatus at 37°C .
  • Results or outcomes obtained : Coated amorphous particles remained nearly amorphous after one year under the accelerated testing condition 40°C/75% R.H. and showed faster dissolution than uncoated particles . In the first hour of dissolution, coated amorphous particles dissolved 50% faster than uncoated amorphous particles, and a factor of 3 faster than crystalline particles of the same size .

properties

IUPAC Name

N,5-bis(4-chlorophenyl)-3-iminophenazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Cl2N4/c25-15-5-9-17(10-6-15)28-21-14-22-24(13-19(21)27)30(18-11-7-16(26)8-12-18)23-4-2-1-3-20(23)29-22/h1-14,27-28H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZIPZIQIQTNQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=C(C(=N)C=C3N2C4=CC=C(C=C4)Cl)NC5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50878650
Record name DES-ISOPROPYL CLOFAZIMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50878650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine

CAS RN

102262-55-5
Record name N,5-Bis(4-chlorophenyl)-3,5-dihydro-3-imino-2-phenazinamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102262555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DES-ISOPROPYL CLOFAZIMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50878650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,5-BIS(4-CHLOROPHENYL)-3,5-DIHYDRO-3-IMINO-2-PHENAZINAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9RD5SBX98
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
I Bassanini, S Parapini, N Basilico… - ChemMedChem, 2019 - Wiley Online Library
SAR studies on a set of novel hydrophilic C‐2 aminopyridinyl riminophenazines bearing variously functionalized basic side chains at C‐3 were conducted. The novel compounds were …
A Barteselli - 2015 - air.unimi.it
Malaria and leishmaniasis are potentially lethal protozoan diseases affecting a huge number of people worldwide, especially in underdeveloped countries. The alarming spread of drug …
Number of citations: 4 air.unimi.it
M Romio - 2016 - research.unipd.it
The project aimed to synthesize new prodrugs of bioactive molecules and new self-assembling fully biocompatible macromolecular structures as vehicles for drug delivery. Initially, I …
Number of citations: 0 www.research.unipd.it

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